N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound has been utilized as a key intermediate for synthesizing new heterocycles with antimicrobial properties. These include pyrrole, thiazole, and pyrazolo[3,4-d]pyrimidine derivatives. These synthesized compounds were evaluated and found to be effective as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Antiproliferative Activity in Cancer Research
- Some derivatives of the compound, specifically pyridine-linked thiazole derivatives, have been synthesized and studied for their antiproliferative activity. These compounds displayed promising anticancer activity against various cancer cell lines, including liver carcinoma and breast cancer (Alqahtani & Bayazeed, 2020).
Antitumor Properties
- A series of novel pyrimidine derivatives, including those synthesized from this compound, exhibited significant antitumor activity. These compounds were specifically effective against hepatocellular carcinoma, colon cancer, and breast cancer cell lines (Masaret, 2021).
Insecticidal Assessment
- The compound also serves as a precursor for synthesizing various heterocycles, such as thiophene and pyrazolo[1,5-a]pyrimidine derivatives, which have been evaluated as insecticidal agents against pests like the cotton leafworm (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
- Additionally, the compound has been used as a building block for the formation of fused thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in synthetic organic chemistry (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c19-13-5-3-12(4-6-13)9-20-14(25)10-24-11-21-16-15(17(24)26)27-18(22-16)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMMSKZNZTVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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